molecular formula C13H17ClN2S B5870397 N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea

N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea

Cat. No. B5870397
M. Wt: 268.81 g/mol
InChI Key: MOPNGZHKBUWPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCT) is a chemical compound that has been extensively studied for its various applications in scientific research. CMCT is a thiourea derivative that has been synthesized and used as a pharmacological tool to study the role of certain proteins and enzymes in various biological processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzymatic activity of the target protein. The exact mechanism of inhibition of PKC and tyrosine phosphatase by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects. Inhibition of PKC activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Inhibition of tyrosine phosphatase activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to affect various signaling pathways in cells, which can lead to changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its specificity towards certain target enzymes. This specificity allows for the selective inhibition of the target enzyme without affecting other cellular processes. However, one limitation of using N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its potential toxicity towards cells. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to induce cell death in various cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in scientific research. One direction is the investigation of its potential use as an anti-cancer agent. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another direction is the investigation of its potential use in the treatment of autoimmune diseases. Inhibition of tyrosine phosphatase activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to affect various signaling pathways in cells, which can lead to changes in immune cell behavior and function. Further studies are needed to determine the potential of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea as a therapeutic agent for autoimmune diseases.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been used as a pharmacological tool in various scientific research studies. It has been found to inhibit the activity of certain enzymes such as protein kinase C (PKC) and tyrosine phosphatase. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the activity of tyrosine phosphatase, which is involved in the regulation of various signaling pathways in cells.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2S/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPNGZHKBUWPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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